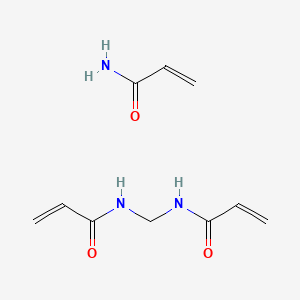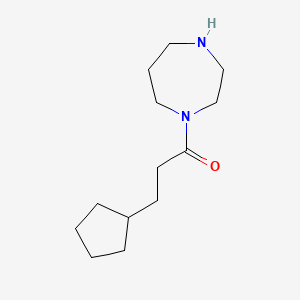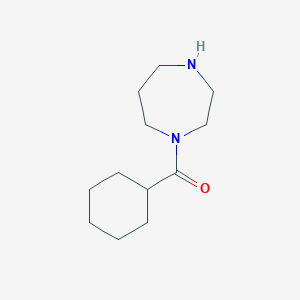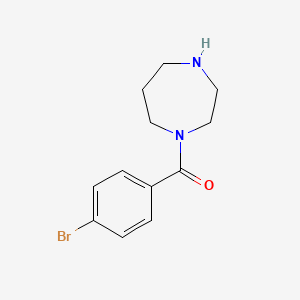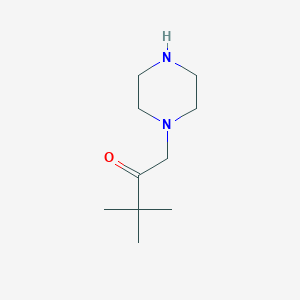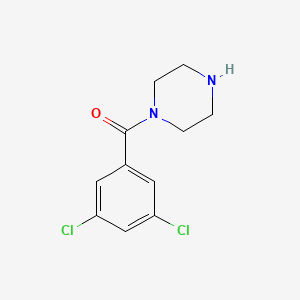
1-(3,5-Dichlorobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorobenzoyl)piperazine is a chemical compound with the molecular formula C11H12Cl2N2O . It has an average mass of 259.132 Da and a monoisotopic mass of 258.032654 Da . The IUPAC name for this compound is 1-(3,4-dichlorobenzoyl)piperazine .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The compound also contains two chlorine atoms attached to the benzoyl group .Aplicaciones Científicas De Investigación
1-(3,5-DCBzPz) has been studied extensively in the scientific community, and has been used in a variety of research applications. For example, it has been used as a ligand for binding to proteins, and has been used to study the structure and function of proteins. Additionally, it has been used in the development of novel drugs, and has been used to study the activity of various enzymes. In addition, 1-(3,5-DCBzPz) has been used in the development of vaccines and other biotechnological products.
Mecanismo De Acción
Target of Action
1-(3,5-Dichlorobenzoyl)piperazine primarily targets voltage-gated sodium channels (Na(_v) channels). These channels are crucial for the generation and propagation of action potentials in nerve, muscle, and endocrine cells . By modulating these channels, the compound can influence electrical signaling in these tissues.
Mode of Action
The compound interacts with Na(_v) channels by binding to specific sites on the channel proteins. This binding alters the channel’s conformation, leading to changes in its ion permeability. As a result, the compound can either enhance or inhibit the flow of sodium ions through the channels, depending on the specific interaction dynamics .
Biochemical Pathways
By modulating Na(_v) channels, this compound affects several downstream biochemical pathways. These include pathways involved in neurotransmitter release, muscle contraction, and hormone secretion. The alteration in sodium ion flow can lead to changes in cellular excitability and signal transduction, impacting various physiological processes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to target tissues, metabolized by liver enzymes, and excreted primarily through the kidneys. These ADME properties influence its bioavailability and duration of action in the body .
Result of Action
At the molecular level, the action of this compound results in altered sodium ion flow across cell membranes. This can lead to changes in cellular excitability, affecting processes such as nerve impulse transmission, muscle contraction, and hormone release. At the cellular level, these changes can modulate physiological responses, potentially leading to therapeutic effects or side effects depending on the context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the action, efficacy, and stability of this compound. For instance, variations in pH can affect the ionization state of the compound, altering its binding affinity to Na(_v) channels. Similarly, temperature changes can impact the compound’s stability and interaction dynamics .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-DCBzPz) is a useful compound for laboratory experiments due to its ability to bind to proteins and other biological molecules. It is relatively easy to synthesize, and can be used in a variety of laboratory experiments. Additionally, it is relatively stable in solution, and can be stored for long periods of time. However, 1-(3,5-DCBzPz) can be toxic to cells and organisms, and should be handled with care. Additionally, it can be difficult to obtain in large quantities, and can be expensive.
Direcciones Futuras
1-(3,5-DCBzPz) has a wide range of potential applications in the pharmaceutical, chemical, and biotechnological industries. In the future, it may be used in the development of novel drugs and vaccines, as well as in the treatment of various diseases. Additionally, it may be used in the development of new diagnostic tools and therapies, as well as in the study of the structure and function of proteins and other biological molecules. Finally, it may be used in the development of new materials, such as nanomaterials, for use in a variety of applications.
Métodos De Síntesis
1-(3,5-DCBzPz) can be synthesized using a variety of methods. The most common method is the Mannich reaction, which involves the condensation of an aldehyde, an amine, and an acid. This reaction can be catalyzed by a variety of acids, including hydrochloric acid, sulfuric acid, and phosphoric acid. The reaction is typically carried out at room temperature, although higher temperatures can be used to increase the reaction rate. In addition, the reaction can be carried out in the presence of a base, such as sodium or potassium hydroxide, to increase the yield of the product.
Safety and Hazards
Propiedades
IUPAC Name |
(3,5-dichlorophenyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKSUVLQJYIQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




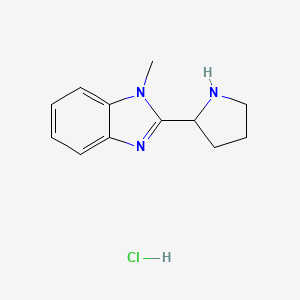

![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)
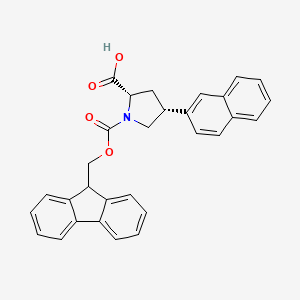
![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)
